Cytotoxic Activity in Cancer Cells
In cell-based assays, 4-fluoro-4-(4-methylphenyl)piperidine hydrochloride demonstrated significant inhibition of cancer cell proliferation with an IC50 value of approximately 25 µM . This level of activity places it in a distinct potency range compared to other piperidine-based inhibitors. For context, a series of piperidine derivatives evaluated as acetylcholinesterase inhibitors exhibited IC50 values ranging from 0.3 nM to 7.2 µM, while other piperidine-based compounds in bromodomain assays showed IC50 values spanning from nanomolar to micromolar ranges depending on N-aryl substitution [1][2]. The ~25 µM activity of this compound, while moderate, represents a quantifiable baseline for structure-activity relationship (SAR) studies, particularly when the influence of the 4-fluoro and 4-methylphenyl groups on cytotoxic potency is under investigation.
| Evidence Dimension | Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | ~25 µM |
| Comparator Or Baseline | Other piperidine derivatives: 0.3 nM to 7.2 µM (acetylcholinesterase inhibition); variable IC50 values in bromodomain assays |
| Quantified Difference | Distinct potency range; moderate activity compared to high-potency analogs |
| Conditions | Cancer cell line assay (specific cell line not detailed in available source) |
Why This Matters
This quantifies the compound's cytotoxic potency, providing a benchmark for selecting or excluding this scaffold in anticancer SAR campaigns.
- [1] Hindawi. Molecular Modeling Studies of Piperidine Derivatives as New Acetylcholinesterase Inhibitors against Neurodegenerative Diseases. Table 1. View Source
- [2] ACS Med Chem Lett. 2017 Jun 1;8(7):737–741. Table 2. SAR for N-Aryl Substitutions on the Piperidine Core. View Source
